7-Methoxy-1H-benzo[d]azepin-2(3H)-one
Description
7-Methoxy-1H-benzo[d]azepin-2(3H)-one is a seven-membered heterocyclic compound featuring a benzazepine core with a methoxy substituent at the 7-position and a ketone group at the 2-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound is commercially available (CAS 73942-87-7) and has been synthesized via Pd-catalyzed cascade reactions and Heck-Suzuki tandem methodologies . Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methoxy-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
CKMVSHGRMDAYIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)NC=C2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-benzo[d]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-(2’-bromophenyl)ethynylaniline in the presence of a base can lead to the formation of the desired benzazepine structure . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzazepine ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been studied for its potential to interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 7-methoxy derivative (73942-87-7) differs from the 8-methoxy analog (120039-18-1) in the placement of the methoxy group, which impacts electronic distribution and steric interactions .
- Ring Saturation : Saturated derivatives (e.g., 15987-50-5) exhibit higher melting points (158–160°C) due to increased structural rigidity compared to unsaturated analogs .
- Methyl vs. Methoxy : Methyl substituents (e.g., 73644-95-8) reduce polarity and molecular weight compared to methoxy-containing analogs, affecting solubility and bioavailability .
Biological Activity
7-Methoxy-1H-benzo[d]azepin-2(3H)-one, a member of the benzazepine family, has garnered interest due to its potential biological activities. This compound features a methoxy group at the 7-position of the benzoazepine ring, which contributes to its unique chemical reactivity and biological effects. Research into its mechanisms of action, therapeutic applications, and interactions with biological targets is ongoing.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃NO
- Structural Features : The compound includes a nitrogen-containing heterocyclic structure with a ketone group, which is crucial for its biological activity.
This compound interacts with various molecular targets, including enzymes and receptors. Its potential mechanisms include:
- Agonist/Antagonist Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signal transduction pathways. This suggests potential applications in treating central nervous system disorders such as anxiety and depression .
- Enzyme Modulation : Studies indicate that it can modulate enzyme activity, which may affect metabolic pathways relevant to various diseases.
Biological Activity and Therapeutic Potential
Research highlights several areas where this compound shows promise:
- Anticonvulsant Properties : Initial studies suggest that this compound could serve as a lead for developing new anticonvulsant medications.
- Anticancer Applications : There is ongoing exploration into its efficacy against certain cancer types, although further investigation is needed to establish safety and effectiveness.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds. Below is a summary table illustrating key differences:
Study on Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated significant modulation of serotonin and dopamine levels, suggesting its potential use in mood disorders.
Anticancer Activity Assessment
Another research effort focused on the compound's anticancer properties against leukemia cells. Preliminary data showed promising cytotoxic effects in vitro, warranting further clinical exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
